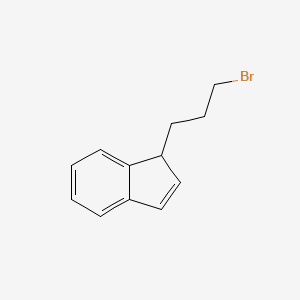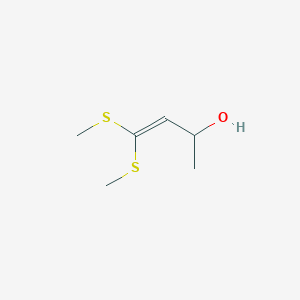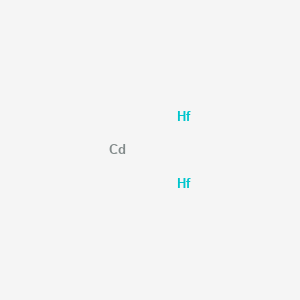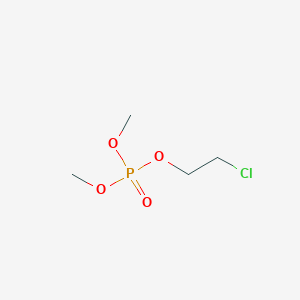
1-(3-Bromopropyl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to an indene moiety Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1H-indene can be synthesized through several methods. One common approach involves the bromination of 1-propylindene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvent, temperature, and reaction time are critical factors in optimizing the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted indene derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-propylindene.
Oxidation Reactions: The indene moiety can be oxidized to form indanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Major Products:
- Substituted indene derivatives
- 1-Propylindene
- Indanone derivatives
Applications De Recherche Scientifique
1-(3-Bromopropyl)-1H-indene has been studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-1H-indene can be compared to other similar compounds, such as:
1-(3-Chloropropyl)-1H-indene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Iodopropyl)-1H-indene: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
1-(3-Bromopropyl)benzene: Lacks the indene moiety, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the indene structure with a bromopropyl chain, offering a balance of reactivity and stability that is valuable in various chemical processes.
Propriétés
Numéro CAS |
18657-58-4 |
|---|---|
Formule moléculaire |
C12H13Br |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-1H-indene |
InChI |
InChI=1S/C12H13Br/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)11/h1-2,4,6-8,11H,3,5,9H2 |
Clé InChI |
PMSNIPTVGPNEAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C=CC2=C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)






![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)



